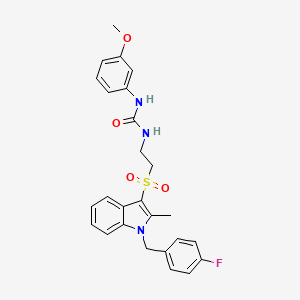![molecular formula C25H19FN2O2S B2719039 3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-51-4](/img/no-structure.png)
3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, a 3-fluoro-4-methylphenyl group, and a 3-methylbenzyl group.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, followed by the addition of the 3-fluoro-4-methylphenyl and 3-methylbenzyl groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core would likely contribute significantly to the overall shape and properties of the molecule.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. However, the presence of several functional groups suggests that this compound could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis.Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Larvicidal Activity: A series of pyrimidine derivatives linked with morpholinophenyl groups demonstrated significant larvicidal activity against third instar larvae, showcasing the potential of pyrimidine compounds in pest control applications. The presence of fluorine and other mild electron-withdrawing groups attached to the benzyl ring enhanced the compounds' activity, indicating the importance of structural modifications in achieving desired biological effects (Gorle et al., 2016).
Chemical Synthesis and Characterization
- Novel Synthesis Methods: Research into the synthesis of pyrimidine and benzothiophene derivatives has led to the development of novel compounds with potential pharmaceutical applications. The process involves complex chemical reactions, including cyclization and substitution, to create compounds with specific biological activities (Osyanin et al., 2014).
Pharmaceutical Applications
- Antitumor Activities: Pyrimidine derivatives of ascorbic acid have shown significant antitumor activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. The synthesis of these derivatives involves condensation reactions, demonstrating the versatility of pyrimidine compounds in drug development (Raić-Malić et al., 2000).
Receptor Binding and Inhibition
- Urease Inhibition: Pyrimidine derivatives have been evaluated for their urease inhibition activity, showcasing their potential in treating diseases related to urease. The study provides insights into the structure-activity relationships of these compounds, with some demonstrating significant inhibitory effects (Rauf et al., 2010).
Herbicidal Activities
- Herbicidal Potential: The synthesis of trifluoromethyl pyrimidine derivatives has revealed compounds with good herbicidal activities, offering new avenues for the development of agricultural chemicals (Huazheng, 2013).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide a detailed analysis.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. Without specific information on this compound, it’s difficult to provide a detailed analysis.
properties
CAS RN |
893787-51-4 |
|---|---|
Product Name |
3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C25H19FN2O2S |
Molecular Weight |
430.5 |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN2O2S/c1-15-6-5-7-17(12-15)14-27-22-19-8-3-4-9-21(19)31-23(22)24(29)28(25(27)30)18-11-10-16(2)20(26)13-18/h3-13H,14H2,1-2H3 |
InChI Key |
FFGDXIFQLZLZDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)C)F)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2718957.png)
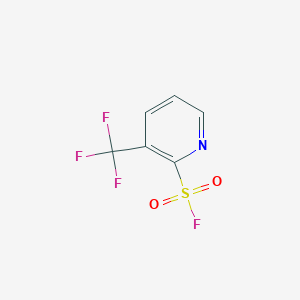
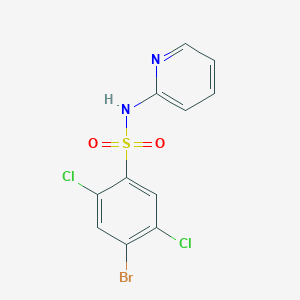
![3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2718963.png)
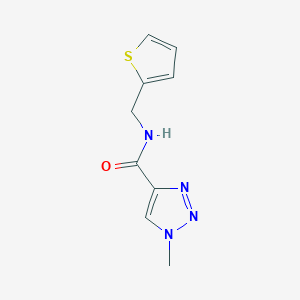
![ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718965.png)
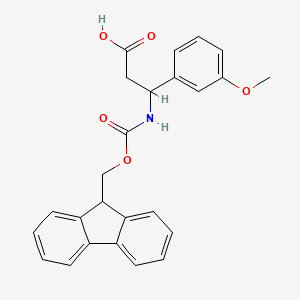
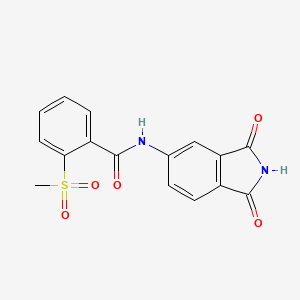
![N-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718971.png)
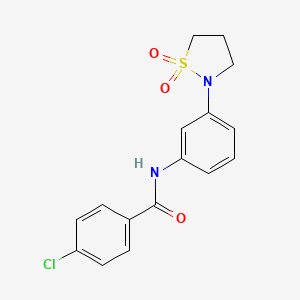
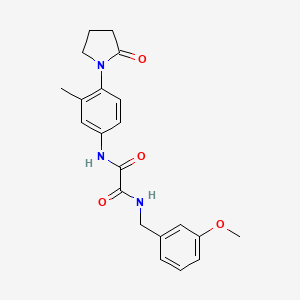
![Tert-butyl 5-(6-chloropyridazine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2718976.png)
![5-Chloro-4-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2718977.png)
